![molecular formula C8H15NO5 B13417475 Propanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, (R)-(9CI)](/img/structure/B13417475.png)
Propanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, (R)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, ®-(9CI) is a chemical compound with the molecular formula C8H13NO5 and a molecular weight of 203.19 g/mol . This compound is characterized by the presence of a propanoic acid backbone with a tert-butoxycarbonyl (Boc) protected amino group and an oxo group. It is often used in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, ®-(9CI) typically involves the protection of amino acids with the Boc group. The Boc group can be introduced using tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The Boc protection is a common step in peptide synthesis, and the compound is often produced in bulk for use in pharmaceutical and biochemical research .
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, ®-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can remove the Boc protecting group under acidic conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The Boc group can be removed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, oxo derivatives, and substituted propanoic acid derivatives .
Scientific Research Applications
Propanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, ®-(9CI) has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals and as a building block for drug synthesis.
Industry: Applied in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Propanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, ®-(9CI) involves the interaction of the Boc-protected amino group with various molecular targets. The Boc group can be deprotected under acidic conditions to release the free amine, which can then participate in further chemical reactions. The compound’s effects are mediated through its ability to form stable amide bonds with primary amines in the presence of activators such as EDC or HATU .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid: Similar structure with a Boc-protected amino group.
Propanoic acid, 1,1-dimethylethyl ester: Contains a tert-butyl ester group instead of a Boc-protected amino group.
Propanoic acid, 3,3’-[[2-[(2-carboxyethoxy)methyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1,3-propanediyl]bis(oxy)]bis-: A branched PEG linker with a Boc-protected amino group.
Uniqueness
Propanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, ®-(9CI) is unique due to its specific structure that combines a propanoic acid backbone with a Boc-protected amino group and an oxo group. This combination makes it a versatile intermediate in organic synthesis and a valuable reagent in various scientific research applications .
Properties
Molecular Formula |
C8H15NO5 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]oxypropanoic acid |
InChI |
InChI=1S/C8H15NO5/c1-5(6(10)11)14-9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m1/s1 |
InChI Key |
NRYLENBEAWHHMU-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)ONC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)O)ONC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-aminocyclohexyl)-2-(3-methylphenyl)-3-[(phenylmethyl)amino]imidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B13417392.png)
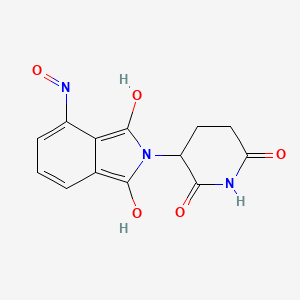
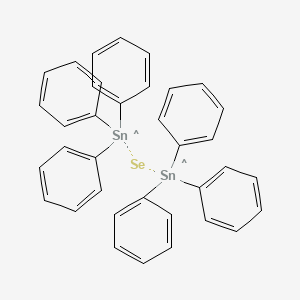
![1-Propanesulfonic acid, 3-[[3-(dimethylamino)propyl][(tridecafluorohexyl)sulfonyl]amino]-](/img/structure/B13417402.png)
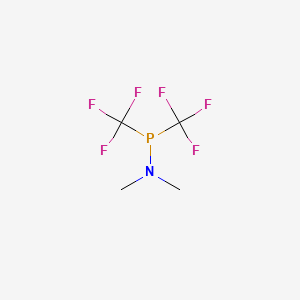
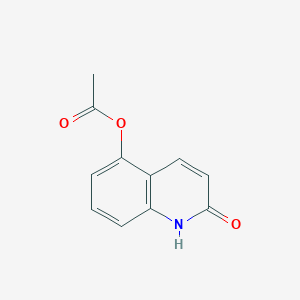
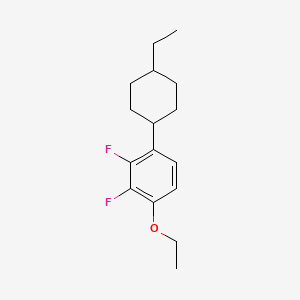
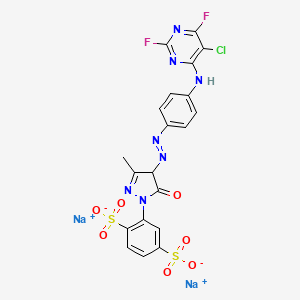
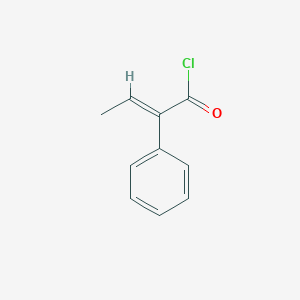
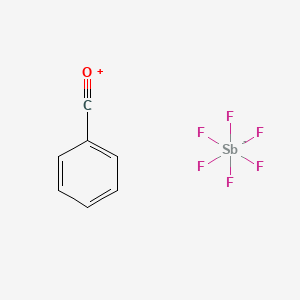
![N-Methyl-N-[2-(methylamino)ethyl]aniline Hydrochloride](/img/structure/B13417439.png)


![(1R,2R,3R,11S,12S,14R,26R)-5,6',12,22-tetrahydroxy-6,7'-dimethoxy-7,21,30-trimethylspiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15(23),16(20),21-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-27-one](/img/structure/B13417473.png)
